![molecular formula C12H11FN4S B1462857 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177361-72-6](/img/structure/B1462857.png)

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Overview

Description

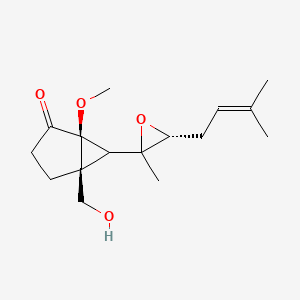

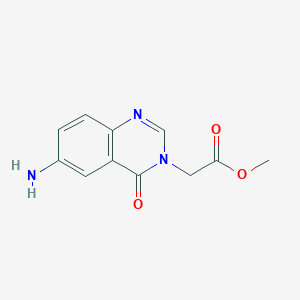

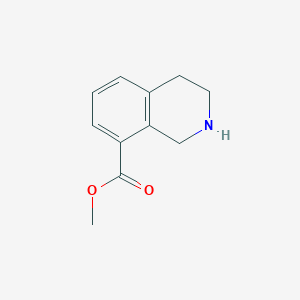

The compound “6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound also contains a benzothiazole ring and an amine group .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing a pyrazole ring, a benzothiazole ring, and an amine group . The exact molecular structure would require further analysis or experimental data for confirmation.Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Pyrazole compounds, in general, are known to participate in a variety of chemical reactions due to their unique structure .Scientific Research Applications

Synthesis and Structural Characterization

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, including 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine, was synthesized. These compounds were structurally characterized using techniques like NMR, X-ray diffraction, and elemental analysis, confirming their precise molecular structures (Pejchal et al., 2015).

Antimicrobial and Antifungal Activity

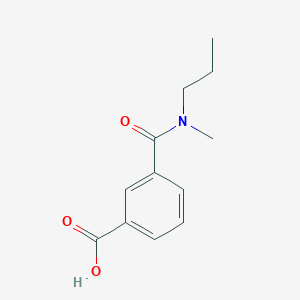

The synthesized compounds demonstrated notable antimicrobial and antifungal activities. These activities were assessed against various bacterial and fungal strains, showing results comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Pharmaceutical Potential

Further exploration of these compounds indicated potential pharmacological applications. Their structural features and biological activities suggest their suitability for developing new therapeutic agents, particularly in the context of antibacterial and antifungal treatments (Pejchal et al., 2015).

Mechanism of Action

Target of Action

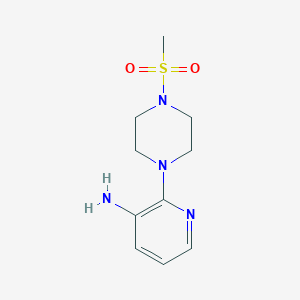

The primary target of 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . MET plays a crucial role in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth .

Mode of Action

This compound interacts with its target, MET, by inhibiting its kinase activity . It demonstrates nanomolar inhibition of MET kinase activity, which blocks both ligand-dependent and -independent activities of MET .

Biochemical Pathways

The inhibition of MET kinase activity by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, cell migration, and invasive growth . The downstream effects of these pathway alterations contribute to the compound’s antitumor activity .

Pharmacokinetics

It is known that the compound demonstrates desirable preclinical pharmacokinetics

Result of Action

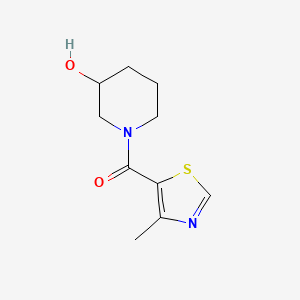

The result of the action of this compound is the inhibition of MET-driven tumorigenesis . By inhibiting MET kinase activity, the compound can effectively suppress the growth of tumors driven by various MET mutations and fusions .

Action Environment

It is known that the compound exhibits robust in vivo antitumor activity , suggesting that it is able to maintain its efficacy in the complex environment of the body.

Properties

IUPAC Name |

6-fluoro-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4S/c13-9-2-3-10-11(8-9)18-12(16-10)14-5-7-17-6-1-4-15-17/h1-4,6,8H,5,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLWDNGXXJJNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCNC2=NC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)

![6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1462781.png)